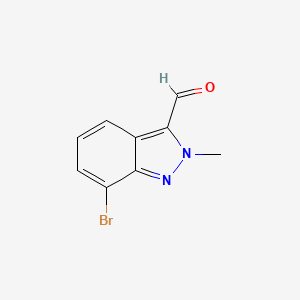

7-Bromo-2-methyl-2H-indazole-3-carbaldehyde

Description

Properties

IUPAC Name |

7-bromo-2-methylindazole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O/c1-12-8(5-13)6-3-2-4-7(10)9(6)11-12/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSLRTSWDWSKOIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C2C=CC=C(C2=N1)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60676669 | |

| Record name | 7-Bromo-2-methyl-2H-indazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60676669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

845751-70-4 | |

| Record name | 7-Bromo-2-methyl-2H-indazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60676669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-bromo-2-methyl-2H-indazole-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2-methyl-2H-indazole-3-carbaldehyde typically involves the bromination of 2-methylindazole followed by formylation. One common method includes the reaction of 2-methylindazole with N-bromosuccinimide (NBS) to introduce the bromine atom at the 7th position. This is followed by a Vilsmeier-Haack reaction using DMF and POCl3 to introduce the formyl group at the 3rd position .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods with appropriate optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-2-methyl-2H-indazole-3-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The bromine atom can be substituted with other nucleophiles in reactions such as Suzuki coupling or Buchwald-Hartwig amination.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Palladium catalysts for Suzuki coupling, copper catalysts for Buchwald-Hartwig amination

Major Products Formed:

Oxidation: 7-Bromo-2-methyl-2H-indazole-3-carboxylic acid

Reduction: 7-Bromo-2-methyl-2H-indazole-3-methanol

Substitution: Various substituted indazole derivatives depending on the nucleophile used.

Scientific Research Applications

7-Bromo-2-methyl-2H-indazole-3-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Bromo-2-methyl-2H-indazole-3-carbaldehyde is primarily related to its ability to interact with biological targets through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting their function. The bromine atom and the indazole ring can participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which can influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The following table summarizes key structural analogs and their differences:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Functional Groups |

|---|---|---|---|---|---|

| 7-Bromo-2-methyl-2H-indazole-3-carbaldehyde | 845751-70-4 | C₉H₇BrN₂O | 239.07 | Br (C7), CH₃ (C2), CHO (C3) | Aldehyde, Bromine, Methyl |

| 7-Bromo-1H-indazole-3-carbaldehyde | 887576-89-8 | C₈H₅BrN₂O | 225.04 | Br (C7), CHO (C3) | Aldehyde, Bromine |

| 7-Bromo-2-methyl-2H-indazole | 1379358-98-1 | C₈H₇BrN₂ | 211.06 | Br (C7), CH₃ (C2) | Methyl, Bromine |

| 3-Bromo-2H-indazole-7-carbaldehyde | Not Available | C₈H₅BrN₂O | 225.04 | Br (C3), CHO (C7) | Aldehyde, Bromine (positional isomer) |

Physicochemical and Reactivity Differences

Aldehyde Group Presence vs. Absence

- The aldehyde group in this compound enables nucleophilic addition reactions (e.g., formation of hydrazones or Schiff bases), making it valuable for synthesizing bioactive molecules . In contrast, 7-Bromo-2-methyl-2H-indazole lacks this functional group, limiting its direct utility in such reactions .

Methyl Group Impact

- The methyl group at position 2 in this compound enhances lipophilicity compared to 7-Bromo-1H-indazole-3-carbaldehyde. This likely improves solubility in organic solvents like DMSO or chloroform .

Positional Isomerism

- 3-Bromo-2H-indazole-7-carbaldehyde differs in the placement of the aldehyde (C7 vs. C3).

Biological Activity

7-Bromo-2-methyl-2H-indazole-3-carbaldehyde (CAS No. 845751-70-4) is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its indazole framework, which is known for various biological activities. The presence of the bromine atom at the 7-position and the aldehyde group at the 3-position contribute to its reactivity and biological profile.

The biological activity of this compound primarily involves its interaction with specific molecular targets. Similar indazole derivatives have been shown to interact with fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation, differentiation, and survival pathways:

- FGFR Inhibition : Compounds with indazole structures often inhibit FGFRs, leading to reduced cell proliferation and induced apoptosis in cancer cells. For instance, studies have shown that related compounds exhibit IC50 values in the low nanomolar range against FGFRs, indicating potent inhibitory effects .

-

Signaling Pathways : The inhibition of FGFRs affects downstream signaling pathways including:

- RAS-MEK-ERK

- PI3K-Akt

These pathways are vital for cellular growth and survival, making them significant targets for cancer therapy .

Biological Activities

The biological activities associated with this compound include:

- Anticancer Activity : Research indicates that this compound exhibits significant anticancer properties, particularly against breast cancer cells. It has been shown to induce apoptosis and inhibit cell migration .

- Enzyme Inhibition : Studies have demonstrated that indazole derivatives can inhibit various kinases involved in cancer progression. For example, compounds related to this structure have shown strong activity against Pim kinases with Kivalues in the nanomolar range .

Case Studies

Several studies have explored the efficacy of indazole derivatives, including this compound:

- Cell Proliferation Inhibition : In vitro studies have demonstrated that exposure to this compound results in significant inhibition of cell proliferation in various cancer cell lines. For instance, one study reported an IC50 value of approximately 25 nM against specific cancer cell lines .

- Animal Model Studies : Animal studies indicated that lower doses effectively inhibited tumor growth without significant toxicity, suggesting a favorable therapeutic window for potential clinical applications .

Comparative Analysis

To provide a clearer understanding of the biological activity of this compound compared to similar compounds, the following table summarizes key findings:

| Compound | Target | IC50 (nM) | Biological Activity |

|---|---|---|---|

| This compound | FGFR1 | ~25 | Anticancer (breast cancer) |

| Indazole Derivative A | Pim Kinases | 0.03 | Anticancer |

| Indazole Derivative B | Aurora Kinases | 0.026 | Dual inhibitor |

Q & A

Q. Methodological Answer :

- H/C NMR : Key signals include the aldehyde proton at ~10.0 ppm (singlet) and aromatic protons split by the bromine’s deshielding effect. The methyl group at the 2-position appears as a singlet near 2.5 ppm.

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 253.98 (C₉H₇BrN₂O⁺) .

- IR Spectroscopy : Detect the aldehyde C=O stretch at ~1700 cm⁻¹.

Advanced: How can competing side reactions during cross-coupling of the bromo substituent be minimized?

Methodological Answer :

The bromo group is a common site for Suzuki-Miyaura or Buchwald-Hartwig couplings. To suppress side reactions (e.g., aldehyde oxidation or debromination):

- Ligand Selection : Use Pd(PPh₃)₄ with bulky ligands (XPhos) to stabilize the catalyst and reduce aldehyde coordination .

- Solvent Optimization : Perform reactions in toluene/water mixtures to avoid polar aprotic solvents (e.g., DMF) that may oxidize the aldehyde .

- Temperature Gradients : Start at 60°C to initiate coupling, then reduce to 40°C to prevent over-reaction.

Basic: What storage conditions are recommended for this compound?

Q. Methodological Answer :

- Stability : The compound is moisture- and light-sensitive due to the aldehyde group. Store under inert gas (Ar/N₂) at –20°C in amber vials.

- Handling : Use anhydrous solvents (e.g., DCM) during weighing to prevent hydrate formation. Confirm purity via HPLC before use in sensitive reactions .

Advanced: What role does this compound play in medicinal chemistry research?

Methodological Answer :

This compound serves as a versatile intermediate for:

- API Synthesis : The bromo group enables late-stage functionalization (e.g., coupling with boronic acids) to generate analogs for kinase inhibitors or antiviral agents .

- Structure-Activity Relationship (SAR) Studies : The aldehyde moiety can be derivatized to hydrazones or Schiff bases for probing target binding interactions .

Case Study : Used in the synthesis of lenacapavir analogs by substituting the bromine with heteroaryl groups via cross-coupling .

Advanced: How can reaction yields be improved during aldehyde oxidation steps?

Q. Methodological Answer :

- Catalyst Screening : Compare MnO₂, TEMPO/oxone, and Ru-based catalysts (e.g., Ru(bpp)(pydic)) for optimal conversion. Ru complexes in acetonitrile at 50°C achieve ~70% yield with fewer byproducts .

- Solvent Effects : DCM minimizes aldehyde over-oxidation to carboxylic acids compared to THF.

- Workup : Quench reactions with NaHSO₃ to stabilize the aldehyde, followed by silica gel chromatography (eluent: hexane/EtOAc 4:1) .

Basic: What are the solubility properties of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.